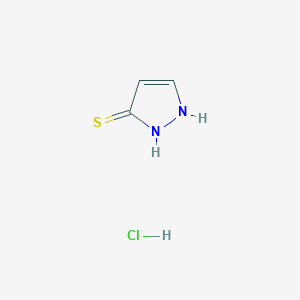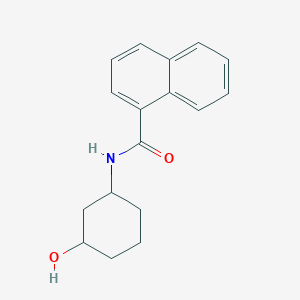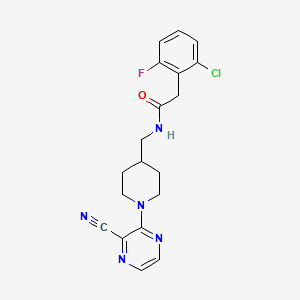![molecular formula C28H27BrN2O3S2 B2477286 Ethyl-2-(2-((1-(4-Brombenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat CAS No. 681274-61-3](/img/structure/B2477286.png)
Ethyl-2-(2-((1-(4-Brombenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a multifaceted organic compound possessing a complex structure
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemical research, this compound is of interest due to its complex structure and reactivity, serving as a precursor for synthesizing novel heterocyclic compounds.
Biology: Biologically, derivatives of indoles and benzo[b]thiophene are being explored for their potential pharmaceutical applications, including antimicrobial and anticancer activities.
Medicine: In medicinal chemistry, this compound's structure suggests potential as a lead compound for drug development targeting specific biological pathways.
Industry: Industrially, it could be utilized in the synthesis of advanced materials or as a reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step organic synthesis process. The initial step often involves the functionalization of 4-bromobenzyl chloride, which is then reacted with 1H-indole-3-thiol under base conditions to form 1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamide. Subsequent steps may involve the acylation of this intermediate with ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to yield the final product.
Industrial Production Methods: Industrial-scale production of this compound often requires optimization of reaction conditions to ensure high yield and purity. Parameters such as temperature, solvent choice, and reaction time play critical roles. Typically, these processes would employ scalable techniques like batch or continuous flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, potentially leading to the formation of various oxindoles.
Reduction: Reduction of the compound might target the bromobenzyl group, potentially converting it into a benzyl group.
Substitution: The bromine atom in the 4-bromobenzyl group is a key site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ and OsO₄.
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as thiols, amines, or halides can be employed under mild conditions, often in the presence of a base.
Major Products:
Oxidation reactions can yield oxindole derivatives.
Reduction can lead to the formation of ethyl 2-(2-((1-(benzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Substitution reactions may produce various 4-substituted benzyl derivatives.
Wirkmechanismus
The compound’s biological activity likely involves interaction with specific molecular targets, such as enzymes or receptors, through binding to the active site or modulating receptor activity. The indole moiety, for instance, is known for its ability to interact with various proteins, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Ethyl 2-(1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Lacks the bromobenzyl group.
4-Bromo-1H-indole: Contains only the indole structure with a bromine atom.
Ethyl 2-(2-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Missing the indole moiety entirely.
These comparisons highlight the unique structural properties of the compound, which may confer distinct reactivity and biological activity, distinguishing it from other similar molecules.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN2O3S2/c1-2-34-28(33)26-21-8-4-6-10-23(21)36-27(26)30-25(32)17-35-24-16-31(22-9-5-3-7-20(22)24)15-18-11-13-19(29)14-12-18/h3,5,7,9,11-14,16H,2,4,6,8,10,15,17H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOZEWCKTUGKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2477206.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)



![2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2477215.png)
![N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ACETAMIDE](/img/structure/B2477217.png)
![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2477219.png)
![3-(3,4-dimethoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2477220.png)
![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,4-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2477221.png)
![5-bromo-2-hydroxy-N'-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B2477222.png)

![3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2477225.png)
